molecular formula C9H12N2O3S2 B2722218 5-(Morpholine-4-sulfonyl)pyridine-2-thiol CAS No. 852706-13-9

5-(Morpholine-4-sulfonyl)pyridine-2-thiol

Cat. No. B2722218
CAS RN: 852706-13-9
M. Wt: 260.33
InChI Key: VCNXVLIMLQVVFT-UHFFFAOYSA-N
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Description

“5-(Morpholine-4-sulfonyl)pyridine-2-thiol” is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 . It is related to the compound “5-(morpholine-4-sulfonyl)pyridin-2-amine”, which has a molecular weight of 243.29 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O3S2/c12-16(13,11-3-5-14-6-4-11)8-1-2-9(15)10-7-8/h1-2,7H,3-6H2,(H,10,15) . This indicates the presence of a morpholine ring (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), a pyridine ring (a six-membered ring containing five carbon atoms and one nitrogen atom), and a thiol group (an sulfur-hydrogen bond).

Scientific Research Applications

Insecticidal Activity

Pyridine derivatives, including those involving morpholinyl substituents, have been synthesized and evaluated for their insecticidal activities. The bioassay results indicated that certain pyridine derivatives exhibit significant insecticidal activity, with one compound demonstrating approximately four times the potency of a reference insecticide, acetamiprid, against the cowpea aphid, Aphis craccivora Koch. These findings highlight the potential of pyridine derivatives, possibly including 5-(Morpholine-4-sulfonyl)pyridine-2-thiol, in agricultural pest management applications (Bakhite et al., 2014).

Antioxidant and Bioactivity Studies

Research involving pyridine derivatives has extended into exploring their antioxidant properties and bioactivity. For instance, a study on a novel triazole derivative closely related to pyridine structures demonstrated significant radical scavenging activities, suggesting these compounds' potential in developing new antioxidant agents. Such studies underscore the importance of structural variations, including those related to this compound, in enhancing bioactive properties (Alaşalvar et al., 2021).

Fluorescent Properties and Spectroscopy

The synthesis and photophysical evaluation of pyridine compounds, including derivatives with morpholino substituents, have revealed high fluorescence quantum yields in solution and the solid state. These properties are significant for applications in fluorescent probes and materials science, where precise molecular design can lead to enhanced emission characteristics and potential utility in sensing and imaging technologies (Hagimori et al., 2019).

Supramolecular Chemistry

In the realm of supramolecular chemistry, pyridine and its derivatives, including those with morpholine groups, have been utilized to explore hydrogen bonding patterns and crystal structures. These studies provide insights into the interactions at the molecular level that govern the assembly and properties of complex structures, which are fundamental in developing new materials and understanding biological processes (Smith et al., 2011).

Enhancement of Aqueous Solubility

Efforts to improve the water solubility of therapeutic agents have led to modifications in the molecular scaffold of thieno[2,3-b]pyridines, including the introduction of morpholine moieties. Such modifications have significantly increased solubility, demonstrating the role of structural adjustments in enhancing the pharmacokinetic profiles of potential drug candidates. Although the focus here is not on drug use and dosage, the study showcases the chemical versatility and utility of morpholine-containing pyridine derivatives in medicinal chemistry (Zafar et al., 2018).

properties

IUPAC Name

5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S2/c12-16(13,11-3-5-14-6-4-11)8-1-2-9(15)10-7-8/h1-2,7H,3-6H2,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNXVLIMLQVVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CNC(=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332691
Record name 5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57266407
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

852706-13-9
Record name 5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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